molecular formula C5H11ClO B125409 1-Chloro-4-methoxybutane CAS No. 17913-18-7

1-Chloro-4-methoxybutane

Cat. No.: B125409
CAS No.: 17913-18-7
M. Wt: 122.59 g/mol
InChI Key: DFLRARJQZRCCKN-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxybutane is an organic compound with the molecular formula C₅H₁₁ClO . . This compound is characterized by the presence of a chlorine atom and a methoxy group attached to a butane chain. It is a colorless liquid with a molecular weight of 122.59 g/mol .

Mechanism of Action

Target of Action

1-Chloro-4-methoxybutane is a chemical compound with the formula C5H11ClO The primary targets of this compound are not explicitly mentioned in the available literature

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature, indicating that it is stable under normal environmental conditions . .

Preparation Methods

1-Chloro-4-methoxybutane can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobutanol with methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions to yield this compound .

Industrial production methods may involve similar reactions but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Chloro-4-methoxybutane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide , potassium permanganate , and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Chloro-4-methoxybutane can be compared with other similar compounds such as 1-Chloro-4-methoxypentane and 1-Chloro-4-methoxypropane . These compounds share similar structural features but differ in the length of the carbon chain . The unique combination of a chlorine atom and a methoxy group in this compound makes it particularly useful in specific synthetic applications .

Similar compounds include:

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical properties make it a valuable intermediate in organic synthesis and a useful tool in biochemical studies.

Properties

IUPAC Name

1-chloro-4-methoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11ClO/c1-7-5-3-2-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLRARJQZRCCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170773
Record name 1-Chloro-4-methoxybutane
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Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17913-18-7
Record name 1-Chloro-4-methoxybutane
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Record name 1-Chloro-4-methoxybutane
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Record name 1-Chloro-4-methoxybutane
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Record name 1-Chloro-4-methoxybutane
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Record name 1-chloro-4-methoxybutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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